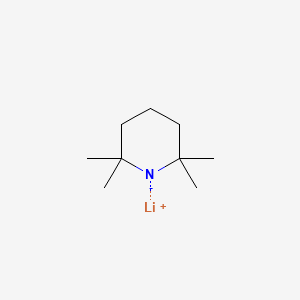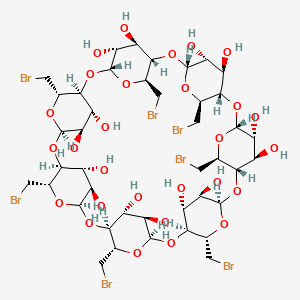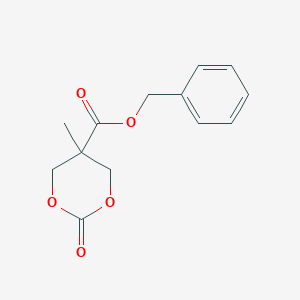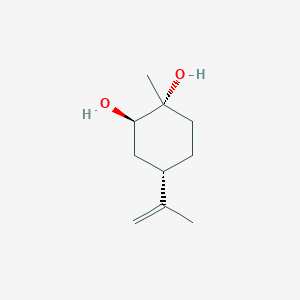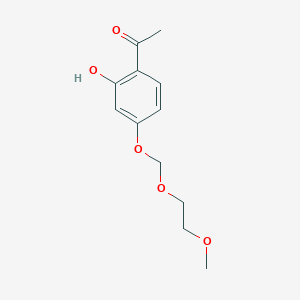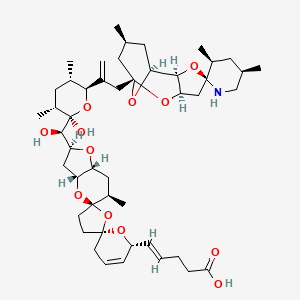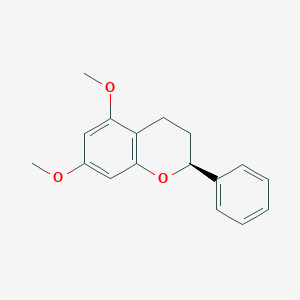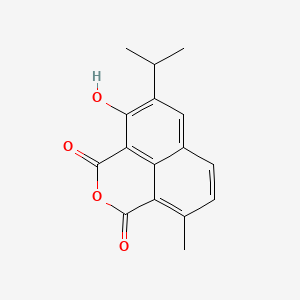
Saprionide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saprionide is a natural product found in Salvia prionitis with data available.
Wissenschaftliche Forschungsanwendungen
Bioactive Compounds and Antimicrobial Activities
Saprionide is identified as a bioactive compound with potential antimicrobial activities. In a study by Chen et al. (2002), saprionide, along with other compounds, was isolated from the roots of Salvia prionitis. This study highlighted the antimicrobial potential of similar compounds, suggesting a similar scope for saprionide.
Saponins and Vaccine Adjuvants
Saponins, a category to which saprionide belongs, are known for their role as vaccine adjuvants. Sun, Xie, and Ye (2009) discuss saponins' capacity to stimulate the immune system, making them valuable in vaccine technology, especially for subunit vaccines and therapeutic cancer vaccines. This suggests potential applications for saprionide in vaccine development (Sun, Xie, & Ye, 2009).
Triterpenoid Saponins in Drug Research
The paper by Augustin et al. (2011) explores the role of saponins, including saprionide, in drug research. These compounds are considered valuable due to their pharmacological properties and have potential applications in industrial processes and pharmacology (Augustin, Kuzina, Andersen, & Bak, 2011).
Saponins in Food and Cosmetic Technology
Butova et al. (2018) present research on the application of saponins in food and cosmetics technology, highlighting their surfactant properties and potential uses in emulsion food products and cosmetics. This indicates possible non-medical applications for saprionide (Butova, Salnikova, Ivanova, Schegoleva, & Churmasova, 2018).
Cytotoxic Activity and Pharmacological Properties
Podolak, Galanty, and Sobolewska (2010) review the cytotoxic activity of saponins, which includes compounds like saprionide. These compounds demonstrate pharmacological properties that could be relevant in cancer therapy and other medical applications (Podolak, Galanty, & Sobolewska, 2010).
Saponins as Natural Biosurfactants in Drug Delivery Systems
Liao et al. (2021) discuss the potential of saponins as natural biosurfactants in drug delivery systems. Their ability to improve drug solubility and bioavailability points to saprionide's potential role in enhancing drug efficacy (Liao et al., 2021).
Eigenschaften
Produktname |
Saprionide |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
6-hydroxy-12-methyl-7-propan-2-yl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C16H14O4/c1-7(2)10-6-9-5-4-8(3)11-12(9)13(14(10)17)16(19)20-15(11)18/h4-7,17H,1-3H3 |
InChI-Schlüssel |
NPFRPFNPGBIXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)C(=O)OC2=O |
Synonyme |
saprionide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]selenophene-5-ol, 2,3-dihydro-](/img/structure/B1251409.png)

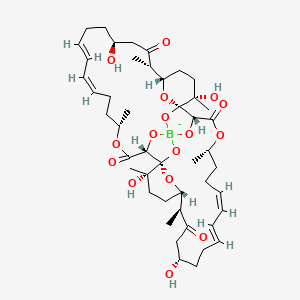
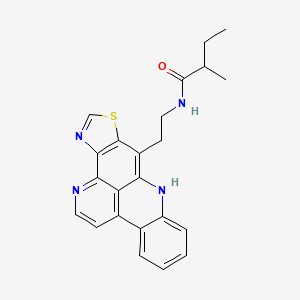
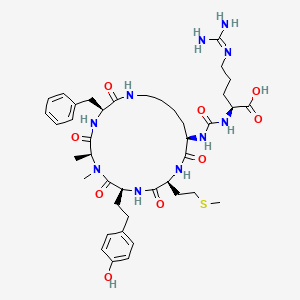
![1-[[4-Propyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1251417.png)
